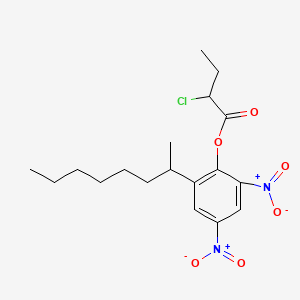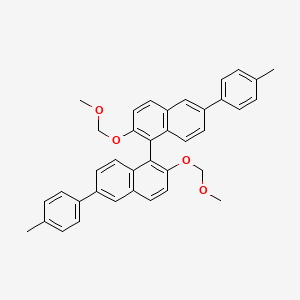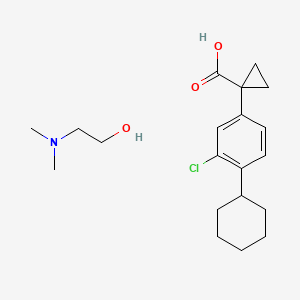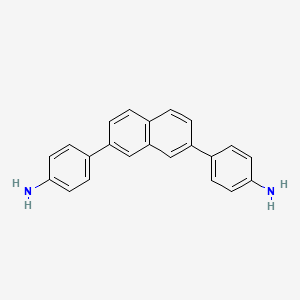
4,4'-(Naphthalene-2,7-diyl)dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Naphthalene-2,7-diyl)dianiline is an organic compound with the molecular formula C₂₂H₁₈N₂ It is characterized by the presence of two aniline groups attached to a naphthalene core at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diyl)dianiline typically involves the reaction of 2,7-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Naphthalene-2,7-diyl)dianiline may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality.
化学反应分析
Types of Reactions
4,4’-(Naphthalene-2,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4,4’-(Naphthalene-2,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
作用机制
The mechanism of action of 4,4’-(Naphthalene-2,7-diyl)dianiline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4,4’-(Naphthalene-1,4-diyl)dianiline
- 4,4’-(Naphthalene-2,6-diyl)dianiline
- 4,4’-(Naphthalene-1,8-diyl)dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diyl)dianiline is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise molecular interactions, such as in the design of fluorescent probes and anticancer agents.
属性
分子式 |
C22H18N2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-[7-(4-aminophenyl)naphthalen-2-yl]aniline |
InChI |
InChI=1S/C22H18N2/c23-21-9-5-15(6-10-21)18-3-1-17-2-4-19(14-20(17)13-18)16-7-11-22(24)12-8-16/h1-14H,23-24H2 |
InChI 键 |
INAZOHOKEOYQLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


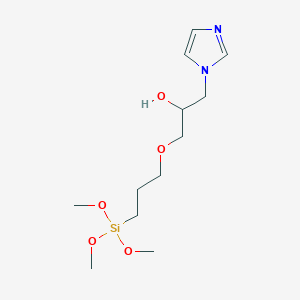
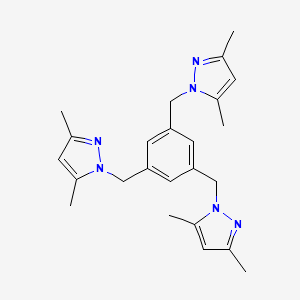
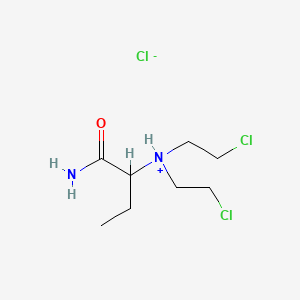
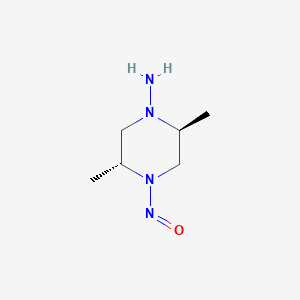
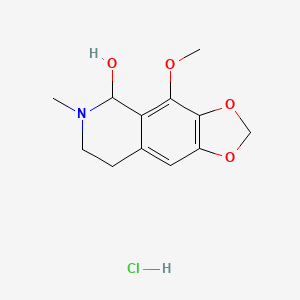

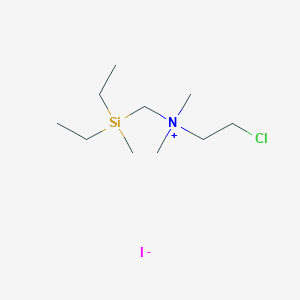
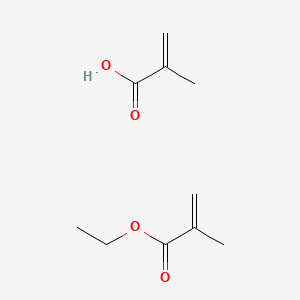
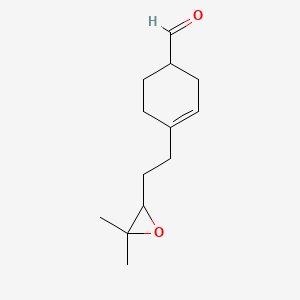
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
